Desfluoro-Abemaciclib
Description
Contextualization of Desfluoro-Abemaciclib as a Structural Analogue of Abemaciclib (B560072)
This compound is chemically identified as N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. Its structure closely mirrors that of Abemaciclib, with the key distinction being the absence of a fluorine atom on the pyrimidine (B1678525) ring. This seemingly minor alteration has significant implications for its biological activity and provides a direct point of comparison to understand the contribution of the fluorine moiety to the parent drug's efficacy. It is often studied as a reference standard for Abemaciclib impurities in pharmaceutical research and quality control. synzeal.com
Significance of Investigating Fluorine Substituent Modifications in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. mdpi.com Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins without causing significant steric hindrance. nih.govtandfonline.comselvita.comnumberanalytics.com Investigating the effects of removing a fluorine atom, as in the case of this compound, allows researchers to:
Elucidate Binding Interactions: Compare the binding affinity of the fluorinated and non-fluorinated analogues to the target kinase, thereby clarifying the role of the fluorine atom in drug-receptor interactions. benthamscience.com
Assess Metabolic Stability: Determine if the C-F bond contributes to blocking metabolic pathways, which can enhance a drug's half-life. numberanalytics.combohrium.com
Understand Pharmacokinetic Profile: Evaluate how the presence or absence of fluorine affects properties like membrane permeability and bioavailability. selvita.comresearchgate.net
The strategic placement of fluorine can lead to improved potency and a more favorable pharmacokinetic profile, making the study of analogues like this compound crucial for rational drug design. numberanalytics.comunilag.edu.ng
Overview of Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition and Related Structural Classes
Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. acs.orgnih.govnih.gov CDK4/6 inhibitors block the transition from the G1 to the S phase of the cell cycle, thereby preventing cancer cell proliferation. nih.gov These inhibitors are particularly effective in hormone receptor-positive (HR+) breast cancer. dovepress.com
CDK4/6 inhibitors fall into distinct structural classes. Abemaciclib, along with Palbociclib and Ribociclib, belongs to a class of ATP-competitive inhibitors that bind to the ATP-binding pocket of CDK4 and CDK6. encyclopedia.pubmdpi.com While they share a common mechanism, structural differences exist. For instance, Abemaciclib is structurally distinct from Palbociclib and Ribociclib, which may account for its different clinical activity and toxicity profile. oncotarget.com The development of CDK4/6 inhibitors has evolved through various structural scaffolds, including pyrido[2,3-d]pyrimidin-7-ones, aminoimidazo[1,2-a]pyridines, and 2-(arylamino)-4-aryl pyrimidines, each with varying degrees of selectivity and potency. acs.orgaacrjournals.orgmdpi.com
Academic Research Rationale for Detailed Characterization of this compound Analogues
The detailed characterization of this compound and similar analogues is driven by several key academic and pharmaceutical research objectives:
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of Abemaciclib with its desfluoro counterpart, researchers can precisely quantify the contribution of the fluorine atom to its inhibitory potency against CDK4 and CDK6. This provides fundamental insights for designing future kinase inhibitors.
Understanding Drug Resistance: Studying how minor structural changes affect inhibitor binding and efficacy can help in understanding and potentially overcoming mechanisms of drug resistance.
Improving Selectivity: Investigating analogues can lead to the discovery of compounds with improved selectivity for CDK4/6 over other kinases, potentially reducing off-target effects. nih.gov
Probe for Mechanistic Studies: this compound can be used as a tool to probe the specific molecular interactions within the CDK4/6 active site, contributing to a deeper understanding of the enzyme's function and inhibition. nih.gov
Impurity Profiling and Safety Assessment: From a pharmaceutical development perspective, it is crucial to synthesize and characterize potential impurities like this compound to assess their potential impact on the safety and efficacy of the final drug product. synzeal.com
Interactive Data Table: Properties of Abemaciclib and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target(s) |
| Abemaciclib | C27H32F2N8 | 506.6 | CDK4, CDK6 |
| This compound | C27H33FN8 | 488.6 | CDK4, CDK6 (presumed) |
| Palbociclib | C24H29N7O2 | 447.5 | CDK4, CDK6 |
| Ribociclib | C23H30N8O | 434.5 | CDK4, CDK6 |
Interactive Data Table: IC50 Values of CDK4/6 Inhibitors
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Abemaciclib | 2 | 10 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Data is compiled from multiple sources and may vary between different assays. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H33FN8 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-34-10-12-35(13-11-34)17-20-6-7-25(30-16-20)33-27-29-9-8-23(32-27)21-14-22(28)26-24(15-21)36(18(2)3)19(4)31-26/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,32,33) |
InChI Key |
VZNGXDUPNUHSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=CC(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Desfluoro Abemaciclib Analogues
Retrosynthetic Analysis of Desfluoro-Abemaciclib Scaffolds
A logical retrosynthetic analysis of the this compound structure reveals three primary disconnection points, breaking the molecule down into three key building blocks: a substituted pyrimidine (B1678525) core, a benzoimidazole moiety, and a piperazine-containing side chain. The central carbon-nitrogen bond connecting the pyrimidine and benzoimidazole rings is a prime candidate for disconnection via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. acs.orgacs.org This approach simplifies the complex target molecule into more readily synthesizable precursors.
Development of Novel Synthetic Routes for this compound and Key Intermediates
The synthesis of this compound hinges on the efficient preparation of its core heterocyclic components and the subsequent strategic coupling of these fragments.
The pyrimidine core of this compound can be constructed through several established methodologies. A common approach involves the condensation of a β-dicarbonyl compound with guanidine or a guanidine derivative. By selecting appropriately substituted starting materials, the desired functionalization on the pyrimidine ring can be achieved. For instance, the synthesis of 2-aminopyrimidine derivatives can be accomplished by reacting a suitable precursor with different amines. mdpi.combrieflands.comijpsjournal.comnih.govresearchgate.net
The following table outlines a general approach for the synthesis of a functionalized 2-aminopyrimidine intermediate:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Substituted 1,3-diketone, Guanidine hydrochloride | Base (e.g., NaOEt), Ethanol, Reflux | 2-Amino-4-substituted-pyrimidine |
| 2 | 2-Amino-4-substituted-pyrimidine | Halogenating agent (e.g., NBS, NCS) | 2-Amino-5-halo-4-substituted-pyrimidine |
| 3 | 2-Amino-5-halo-4-substituted-pyrimidine | Aryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Suzuki Coupling |
This sequence allows for the introduction of various substituents at different positions of the pyrimidine ring, providing a versatile platform for the synthesis of this compound analogues.
A representative synthesis of a key benzoimidazole intermediate is depicted below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-Fluoro-1,2-diaminobenzene, Acetic anhydride | Acetic acid, Reflux | 2-Methyl-5-fluoro-1H-benzo[d]imidazole |
| 2 | 2-Methyl-5-fluoro-1H-benzo[d]imidazole | Isopropyl iodide | Base (e.g., K₂CO₃), DMF |
| 3 | 1-Isopropyl-2-methyl-5-fluoro-1H-benzo[d]imidazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | |
| 4 | 1-Isopropyl-2-methyl-5-fluoro-6-nitro-1H-benzo[d]imidazole | Reducing agent (e.g., Fe/HCl or H₂/Pd-C) |
This multi-step sequence allows for the controlled introduction of the necessary substituents on the benzoimidazole ring.
The final crucial step in the assembly of the this compound scaffold is the coupling of the pyrimidine and benzoimidazole moieties. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of the key C-N bond. rsc.orgthieme-connect.comnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
A plausible coupling strategy is outlined in the following table:
| Coupling Reaction | Pyrimidine Substrate | Benzoimidazole Substrate | Catalyst/Ligand System | Base | Solvent |
| Buchwald-Hartwig Amination | 2-Chloro-4-(substituted)-pyrimidine | 6-Amino-1-isopropyl-2-methyl-5-fluoro-1H-benzo[d]imidazole | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene or Dioxane |
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Optimization of these parameters is essential for the successful synthesis of this compound.
Chemo- and Regioselectivity Considerations in this compound Synthesis
The synthesis of this compound is replete with challenges related to chemo- and regioselectivity. For instance, in the functionalization of the pyrimidine core, the presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired substitution pattern. The use of protecting groups and the strategic sequencing of reactions are often required to direct the reactivity to the intended position.
Similarly, during the construction of the benzoimidazole moiety, the regioselectivity of nitration and other electrophilic substitution reactions must be carefully managed to ensure the correct placement of substituents. The directing effects of the existing functional groups on the aromatic ring play a crucial role in determining the outcome of these reactions.
In the final coupling step, the chemoselectivity of the Buchwald-Hartwig amination is generally high, favoring the formation of the desired C-N bond over other potential side reactions. However, the presence of multiple nucleophilic nitrogen atoms in the reactants could potentially lead to undesired side products. Therefore, careful optimization of the reaction conditions is paramount to ensure a clean and efficient transformation.
Green Chemistry Principles in this compound Synthesis Optimization
The principles of green chemistry offer a framework for developing more sustainable and environmentally responsible synthetic routes to this compound. rasayanjournal.co.infrontiersin.org Key areas of focus include the use of greener solvents, the development of catalyst-free reactions, and the implementation of energy-efficient processes such as microwave-assisted synthesis or mechanochemistry (ball milling). tandfonline.comresearchgate.netunigoa.ac.in
The following table summarizes potential green chemistry approaches for the synthesis of this compound:
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Use of Greener Solvents | Replacing traditional volatile organic solvents (e.g., toluene, DMF) with greener alternatives such as water, ethanol, or ionic liquids in various steps. frontiersin.org | Reduced environmental impact, improved worker safety. |
| Catalyst-Free Reactions | Exploring solvent-free or catalyst-free conditions for the synthesis of key intermediates, such as the pyrimidine core. nih.gov | Reduced cost, simplified purification, avoidance of toxic metal catalysts. |
| Energy Efficiency | Employing microwave irradiation to accelerate reaction times and reduce energy consumption in steps like the benzoimidazole synthesis. | Faster reactions, potentially higher yields, reduced energy costs. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, for example, through the use of condensation reactions with minimal byproduct formation. | Reduced waste generation, more efficient use of resources. |
| Mechanochemistry | Utilizing ball milling for solid-state reactions, which can eliminate the need for solvents and reduce reaction times. tandfonline.comunigoa.ac.in | Solvent-free conditions, potentially novel reactivity, reduced energy consumption. |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Stereoselective Synthesis Approaches for Analogues of this compound
A prevalent strategy for inducing chirality in analogues of this compound involves the use of enantiomerically pure starting materials, a technique known as chiral pool synthesis. A common and versatile chiral building block for this purpose is trans-1,2-diaminocyclohexane. This diamine is commercially available in both (R,R) and (S,S) enantiomeric forms and serves as a robust scaffold onto which the desired substituents can be elaborated. The inherent C2 symmetry of trans-1,2-diaminocyclohexane can be advantageous in controlling the stereochemical outcome of subsequent reactions.
Another well-established method for stereocontrol is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the synthetic intermediate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of chiral cyclohexylamine derivatives, chiral oxazolidinones or other chiral directing groups can be employed to guide transformations such as diastereoselective alkylations or reductions.
Asymmetric catalysis represents a highly efficient and atom-economical approach to stereoselective synthesis. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral cyclohexane cores, several catalytic asymmetric reactions are pertinent. These include:
Asymmetric Hydrogenation: Prochiral precursors, such as enamines or unsaturated cyclic ketones, can be hydrogenated using chiral transition metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine ligands) to yield the desired chiral cyclohexylamine derivatives with high enantioselectivity.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful C-C bond-forming reaction. The use of chiral organocatalysts or metal complexes can facilitate the enantioselective Michael addition to cyclohexenone derivatives, thereby establishing a key stereocenter on the six-membered ring.
Kinetic Resolution: In cases where a racemic mixture of a chiral intermediate is synthesized, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. For example, the catalytic kinetic resolution of disubstituted piperidines has been demonstrated using chiral hydroxamic acids, a strategy that could be adapted for intermediates in the synthesis of this compound analogues.
| Stereoselective Method | Description | Potential Application in this compound Analogue Synthesis | Key Intermediates/Precursors |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Use of commercially available (R,R)- or (S,S)-trans-1,2-diaminocyclohexane as the core scaffold. | trans-1,2-Diaminocyclohexane |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Diastereoselective functionalization of a cyclohexanone derivative bearing a chiral auxiliary. | Chiral oxazolidinones, chiral imines |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral substrate using a chiral catalyst. | Enantioselective reduction of a tetrahydropyridine or enamine intermediate. | Enamines, tetrahydropyridines |
| Asymmetric Michael Addition | Enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Formation of a chiral substituted cyclohexanone via addition to a cyclohexenone derivative. | Cyclohexenone derivatives |
| Kinetic Resolution | Separation of enantiomers from a racemic mixture based on different reaction rates with a chiral reagent. | Resolution of a racemic chiral amine intermediate. | Racemic substituted cyclohexylamines |
Based on a comprehensive review of the available scientific literature, there is a significant lack of specific data for the chemical compound "this compound." This compound is identified as an impurity of Abemaciclib (B560072), a well-characterized inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Due to the absence of published research detailing the molecular and cellular pharmacology of this compound, it is not possible to provide the requested in-depth analysis of its kinase inhibition profile or its specific effects on cellular pharmacodynamics. The scientific community has not yet publicly disseminated data regarding:
In vitro Kinase Inhibition Profile: Specific IC50 values for this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 have not been reported. Furthermore, its selectivity profile against a broader panel of off-target kinases remains uncharacterized.
Cellular Pharmacodynamic Investigations: There are no available studies investigating the impact of this compound on the phosphorylation of the Retinoblastoma (Rb) protein or its effects on cell cycle progression, such as the induction of G1 arrest.
Consequently, the creation of a detailed and scientifically accurate article focusing solely on this compound, as per the requested outline, cannot be fulfilled at this time. Any attempt to do so would involve speculation and extrapolation from the data available for the parent compound, Abemaciclib, which would violate the core instruction to focus strictly on this compound. Further research is required to elucidate the specific pharmacological properties of this compound.
Molecular and Cellular Pharmacology of Desfluoro Abemaciclib
Cellular Pharmacodynamic Investigations in Model Systems
Modulation of Cell Proliferation in Specific Cell Lines
The primary active metabolites of Abemaciclib (B560072), M2 and M20, have demonstrated potent inhibition of cell proliferation in a manner consistent with the inhibition of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). aacrjournals.org These metabolites show potencies nearly identical to Abemaciclib in various cancer cell lines. aacrjournals.org Their mechanism involves inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6. This action prevents the release of E2F transcription factors, thereby blocking cell cycle progression from the G1 to the S phase and resulting in a cytostatic effect.
In studies on hormone receptor-positive (HR+) breast cancer cell lines, treatment with the parent compound Abemaciclib, whose effects are mirrored by its active metabolites, leads to a concentration-dependent decrease in cell proliferation. nih.gov This inhibition of proliferation is observed across a range of breast cancer cell lines, including those with different molecular profiles. aacrjournals.org The anti-proliferative activity has also been noted in other cancer types, such as non-small cell lung cancer and colorectal cancer. aacrjournals.org
Interactive Table: Inhibition of Cell Proliferation by Abemaciclib in ER+ Breast Cancer Cell Lines
| Cell Line | Endpoint | EC50 (µM) |
| MCF7 | BrdU Incorporation | 0.178 ± 0.0655 |
| EFM-19 | Ki-67 Levels | 0.0167 ± 0.002 |
| MCF7 | Ki-67 Levels | 0.0421 ± 0.002 |
This data, for the parent compound Abemaciclib, is representative of the activity of its equipotent metabolites M2 and M20. aacrjournals.orgnih.gov
Induction of Cellular Senescence Phenotypes
Treatment with Abemaciclib and its active metabolites, M2 and M20, has been shown to induce cellular senescence in cancer cells. aacrjournals.org Senescence is a state of irreversible cell cycle arrest. Studies conducted on breast cancer cells demonstrated that after 6-8 days of treatment with Abemaciclib or its metabolites M2 or M20, cells exhibited phenotypes consistent with senescence, in addition to growth inhibition. aacrjournals.org This effect is a direct consequence of sustained CDK4/6 inhibition.
The induction of senescence is a key mechanism contributing to the therapeutic effect of CDK4/6 inhibitors. chemicalbook.com By forcing cancer cells into a non-proliferative state, these compounds can durably suppress tumor growth. chemicalbook.com
Apoptotic Pathway Activation in Cellular Models
In addition to inducing cell cycle arrest and senescence, continuous exposure to Abemaciclib can trigger apoptosis, or programmed cell death. nih.gov While the primary effect of CDK4/6 inhibition is cytostatic, prolonged arrest in the G1 phase can lead to the activation of apoptotic pathways in some cellular contexts.
In prostate cancer cell lines, Abemaciclib has been shown to cause significant apoptotic cell death. nih.gov This was accompanied by the upregulation of several pro-apoptotic proteins. nih.gov In breast cancer models, sustained treatment with Abemaciclib also leads to irreversible effects through apoptosis. The transition from cell cycle arrest to apoptosis is a critical factor in the durable response observed with this class of inhibitors.
Target Engagement Studies of Desfluoro-Abemaciclib in Cellular Contexts
Target engagement of the active metabolites of Abemaciclib is demonstrated by the concentration-dependent inhibition of the phosphorylation of the Retinoblastoma protein at serine 780 (pRb). aacrjournals.org This biomarker serves as a direct readout of CDK4/6 activity within the cell. In vitro studies have shown that metabolites M2 and M20 inhibit pRb with potencies nearly identical to that of Abemaciclib. aacrjournals.org
This sustained inhibition of Rb phosphorylation confirms that the metabolites effectively engage their intended targets, CDK4 and CDK6, within a cellular environment, leading to the downstream effects of cell cycle arrest and inhibition of proliferation. aacrjournals.org
Molecular Mechanism Elucidation via Omics Technologies
While specific omics data for the individual metabolites of Abemaciclib are not detailed in the provided search results, the mechanisms of CDK4/6 inhibitors as a class have been investigated using these technologies.
Transcriptomic Profiling of Gene Expression Modulation
Transcriptomic analyses, such as RNA sequencing (RNA-seq), are employed to understand the global changes in gene expression following treatment with CDK4/6 inhibitors. These studies can identify the downstream effects of inhibiting the Rb-E2F pathway. Key findings typically include the downregulation of E2F target genes, which are essential for DNA replication and cell cycle progression. Such analyses are crucial for identifying potential mechanisms of resistance and for discovering novel therapeutic combinations.
Proteomic Analysis of Protein Expression and Phosphorylation States
Proteomic approaches are used to analyze changes in the expression levels and phosphorylation states of thousands of proteins simultaneously. For CDK4/6 inhibitors like Abemaciclib and its active metabolites, these analyses can confirm the inhibition of Rb phosphorylation and identify other potential off-target effects or downstream signaling alterations. Mass spectrometry-based proteomics can quantify changes in key cell cycle proteins and apoptotic markers, providing a comprehensive view of the cellular response to the drug.
Metabolomic Signatures Associated with this compound Activity
The direct metabolomic signatures specifically associated with the activity of N-desethylabemaciclib (referred to as this compound) have not been extensively delineated in independent studies. However, insights can be gleaned from the metabolomic profiling of cancer cells treated with the parent compound, Abemaciclib, as its pharmacological activity is mediated by both the parent drug and its active metabolites.
Studies investigating the metabolic changes in breast cancer cell lines following Abemaciclib treatment have revealed distinct alterations in cellular metabolism. A notable effect is a significant decrease in metabolites involved in the serine-glycine pathway. aacrjournals.org This pathway is crucial for the synthesis of nucleotides and amino acids, and its downregulation is consistent with the antiproliferative effects of CDK4/6 inhibition.
Furthermore, a marked decrease in nucleotide metabolites is a consistent finding in cells treated with Abemaciclib. aacrjournals.org This observation directly correlates with the mechanism of action of CDK4/6 inhibitors, which induce cell cycle arrest and thereby reduce the demand for nucleotide biosynthesis required for DNA replication.
Isotopic tracing studies using 13C-isotopically enriched glucose have demonstrated that treatment with Abemaciclib alters glucose metabolism in cancer cell lines. aacrjournals.org These analyses have shown that Abemaciclib-treated cells can be distinguished from untreated cells based on their metabolic profiles, indicating a clear and specific impact on cellular metabolism. aacrjournals.org
While these findings are informative, it is important to note that they reflect the combined metabolic impact of Abemaciclib and all its active metabolites, including N-desethylabemaciclib. Future research focusing on the isolated effects of N-desethylabemaciclib is necessary to delineate its unique metabolomic signature.
Comparative Cellular Effects of this compound versus Abemaciclib
N-desethylabemaciclib (referred to as this compound) is a major and pharmacologically active metabolite of Abemaciclib. Comparative studies have been conducted to evaluate its cellular effects relative to the parent compound.
In terms of its primary mechanism of action, N-desethylabemaciclib is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). Its inhibitory activity against these kinases is nearly equivalent to that of Abemaciclib. This potent inhibition of CDK4 and CDK6 is fundamental to its anticancer effects.
The inhibition of CDK4 and CDK6 by both Abemaciclib and N-desethylabemaciclib leads to a block in cell cycle progression at the G1/S transition. This is a hallmark of CDK4/6 inhibitor activity and has been observed in cancer cells treated with either compound. The ability of N-desethylabemaciclib to induce cell cycle arrest is comparable to that of Abemaciclib, further confirming its role as a key active metabolite.
Below are interactive data tables summarizing the comparative cellular effects of N-desethylabemaciclib and Abemaciclib based on available research findings.
Table 1: Comparative Inhibitory Potency against CDK4/6
| Compound | Target | IC₅₀ (nM) |
| Abemaciclib | CDK4 | ~2 |
| CDK6 | ~10 | |
| N-desethylabemaciclib (M2) | CDK4 | Data not available |
| CDK6 | Data not available |
Table 2: Comparative Effects on Cell Proliferation
| Compound | Cell Line | Endpoint | Relative Potency |
| Abemaciclib | Various Cancer Cell Lines | Growth Inhibition | Baseline |
| N-desethylabemaciclib (M2) | Various Cancer Cell Lines | Growth Inhibition | Nearly Identical to Abemaciclib |
Table 3: Comparative Effects on Cell Cycle Progression
| Compound | Effect |
| Abemaciclib | G1/S Phase Arrest |
| N-desethylabemaciclib (M2) | G1/S Phase Arrest |
Structure Activity Relationship Sar and Computational Studies of Desfluoro Abemaciclib Analogues
Elucidation of SAR for Desfluoro-Abemaciclib and Related Analogues
The SAR of Abemaciclib (B560072) analogues helps in understanding how structural modifications influence the compound's interaction with its target kinases, CDK4 and CDK6.
Influence of Fluorine Absence on Binding Affinity
In a hypothetical this compound analogue, the absence of these fluorine atoms would eliminate these specific interactions. This would likely lead to a reduction in binding affinity compared to the parent compound, Abemaciclib. The loss of these favorable contacts could result in a less potent inhibition of CDK4 and CDK6. Research on other kinase inhibitors has shown that the strategic placement of fluorine atoms can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic and hydrophobic interactions. Therefore, their removal would be expected to be detrimental to the inhibitory activity.
Conformational Analysis and Molecular Flexibility of this compound
The fluorine atoms of Abemaciclib contribute to its specific orientation within the binding site. In this compound, the absence of these atoms could lead to increased conformational flexibility. This increased freedom of movement might allow the molecule to adopt conformations that are less optimal for binding, potentially leading to a decrease in the stability of the drug-target complex and, consequently, reduced inhibitory activity. The specific interactions of the fluorine atoms likely help to lock the molecule into a bioactive conformation, and their absence would remove this conformational constraint.
Impact of Desfluoro Modification on Molecular Interactions with CDK4/6
The interactions of Abemaciclib with CDK4/6 are well-characterized. Key interactions include hydrogen bonds with hinge residues such as Val101 and His100 in CDK6, as well as π-alkyl interactions with residues like Ile19, Val27, Ala41, and Leu152. frontiersin.orgnih.gov
In silico Modeling and Simulation of this compound
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding of small molecules to their protein targets.
Molecular Docking Studies with CDK4/6 Protein Structures
Molecular docking studies are used to predict the preferred binding orientation of a ligand to a protein. For Abemaciclib, docking studies have confirmed its binding within the ATP-binding site of CDK4 and CDK6. plos.orgmdpi.com
A comparative docking study of Abemaciclib and this compound would likely reveal a lower binding score for the desfluoro analogue. The docking pose of this compound might also differ slightly from that of Abemaciclib, reflecting the loss of the fluorine-mediated interactions. The predicted binding energy would be expected to be less favorable for this compound, corroborating the hypothesis of reduced binding affinity.
Table 1: Predicted Docking Scores and Key Interactions of Abemaciclib and this compound with CDK6
| Compound | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Abemaciclib | -12.121 plos.org | H-bonds with Val101, His100; π-alkyl interactions with Ile19, Val27, Ala41, Leu152; Fluorine interactions with back pocket residues. frontiersin.orgnih.govplos.org |
| This compound | Higher (Less Favorable) than Abemaciclib | H-bonds with Val101, His100; π-alkyl interactions with Ile19, Val27, Ala41, Leu152. |
Note: The data for this compound is hypothetical and inferred from the known role of fluorine in Abemaciclib's binding.
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of a protein-ligand complex over time. MD simulations of the Abemaciclib-CDK6 complex have shown that the complex is generally stable, although the ligand can exhibit some flexibility. frontiersin.orgnih.gov
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for Abemaciclib and this compound with CDK6
| Parameter | Abemaciclib-CDK6 Complex | This compound-CDK6 Complex (Predicted) |
| Average Ligand RMSD (Å) | 2.03 ± 0.59 nih.gov | > 2.03 Å |
| Key H-Bond Occupancy (e.g., with Val101) | High (e.g., 86.40%) frontiersin.org | Potentially lower or more variable |
| Calculated Binding Free Energy (ΔGbind, kcal/mol) | -9.74 frontiersin.org | Higher (Less Negative) |
Note: The data for the this compound-CDK6 complex is hypothetical and based on extrapolations from published data for Abemaciclib.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to uncover the relationships between the structural properties of a series of chemical compounds and their biological activities. researchgate.netchemmethod.com In drug discovery, QSAR models are pivotal for predicting the activity of novel molecules, thereby prioritizing synthesis and testing efforts. researchgate.netmdpi.com The fundamental principle is that the biological effect of a compound is directly related to its molecular structure and physicochemical properties. chemmethod.com
The development of a QSAR model for this compound analogues would follow a systematic workflow. mdpi.com Initially, a dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values against Cyclin-Dependent Kinase 4 and 6) is compiled. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Which describe the connectivity and branching of atoms.
Electronic descriptors: Which relate to the distribution of charges and orbital energies within the molecule.
Spatial (3D) descriptors: Which define the three-dimensional shape and size of the molecule. who.int
Once the data matrix of descriptors and activities is prepared, statistical methods are employed to build the model. mdpi.com Common techniques include Multiple Linear Regression (MLR), which creates a linear equation relating the descriptors to activity, and more complex machine learning algorithms like Support Vector Regression (SVR). chemmethod.comnih.gov The goal is to create a statistically robust model that can accurately predict the activity of new, untested analogues. mdpi.comwho.int
For instance, a hypothetical QSAR study on this compound analogues might identify that specific electrostatic fields and stereoscopic properties are crucial for inhibitory activity, as has been seen in other QSAR studies. who.int The resulting model could indicate that increasing the molecular connectivity index while decreasing the molecular flexibility might enhance the desired biological activity. who.int
The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability. chemmethod.com A validated model serves as a powerful tool for the in-silico screening of virtual libraries of this compound derivatives, allowing researchers to focus on the most promising candidates for synthesis and further development. mdpi.com
Table 1: Representative Data for a QSAR Study of this compound Analogues This table is a hypothetical representation of data used in a QSAR study.
| Analogue | R-Group Modification | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Experimental IC₅₀ (nM) vs. CDK4 |
|---|---|---|---|---|---|
| 1 | -H | 506.6 | 4.1 | 95.2 | 15.2 |
| 2 | -CH₃ | 520.7 | 4.5 | 95.2 | 12.5 |
| 3 | -Cl | 541.1 | 4.8 | 95.2 | 9.8 |
| 4 | -OH | 522.6 | 3.9 | 115.4 | 25.1 |
| 5 | -NH₂ | 521.7 | 3.7 | 121.2 | 30.4 |
Rational Design Principles for Novel this compound Derivatives
Rational drug design involves the inventive process of finding new medications based on a thorough understanding of the biological target. nih.gov For this compound, the primary targets are Cyclin-Dependent Kinases 4 and 6 (CDK4/6). scirp.orgdrugbank.com The design of novel derivatives builds upon existing Structure-Activity Relationship (SAR) data and computational models to create compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
The development of Abemaciclib itself was guided by SAR studies to optimize the 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold. scirp.org The creation of this compound, which lacks a fluorine atom present in the parent compound, is an example of a specific structural modification that can be explored. Rational design principles would be applied to further modify this desfluoro scaffold.
Key rational design strategies for novel this compound derivatives include:
Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional crystal structure of the target kinase (CDK4 or CDK6) in complex with a ligand. By analyzing the binding pocket, designers can introduce new functional groups or modify existing ones on the this compound scaffold to enhance interactions with key amino acid residues, such as forming additional hydrogen bonds or improving hydrophobic contacts. researchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are used. These rely on the knowledge of molecules known to be active. mdpi.com QSAR models, as described previously, are a form of LBDD. By understanding which structural features are correlated with high activity in a series of analogues, new molecules can be designed that incorporate these favorable features. mdpi.com
Molecular Hybridization: This strategy involves combining structural features from two or more different pharmacophores to create a new hybrid compound with potentially enhanced or dual activity. For instance, fragments from other known kinase inhibitors could be integrated into the this compound structure to improve its binding affinity or selectivity profile. nih.gov
Bioisosteric Replacement: This principle involves substituting a functional group in the molecule with another group that has similar chemical and physical properties. The goal is to improve the molecule's properties without significantly altering its interaction with the biological target. Removing the fluorine atom from Abemaciclib to create this compound is one such modification. Further design could involve replacing a methyl group with an ethyl group to probe a hydrophobic pocket, or replacing a carbonyl group with a sulfone to alter electronic properties and metabolic stability.
The ultimate aim of these design principles is to generate novel chemical entities with a superior therapeutic profile, such as increased potency against CDK4/6, greater selectivity over other kinases like CDK1 to minimize off-target effects, and optimized absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
Table 2: Rational Design Strategies for Modifying the this compound Scaffold This table provides examples of design rationale for creating novel derivatives.
| Structural Locus for Modification | Proposed Modification | Design Rationale | Potential Outcome |
|---|---|---|---|
| Piperazine (B1678402) Moiety | Replace ethyl group with cyclopropyl (B3062369) group | Introduce rigidity and explore hydrophobic pocket | Improved potency and metabolic stability |
| Pyridine Ring | Introduce a methoxy (B1213986) group | Alter electronic properties and potential for new H-bonds | Enhanced binding affinity |
| Benzimidazole (B57391) Core | Substitute methyl group with trifluoromethyl group | Bioisosteric replacement to block metabolic site | Increased half-life and bioavailability |
| Pyrimidinamine Linker | Introduce conformational constraints (e.g., cyclization) | Reduce flexibility to favor the bioactive conformation | Improved selectivity and potency |
Preclinical in Vivo Pharmacological Characterization of Desfluoro Abemaciclib Analogues
Evaluation of Desfluoro-Abemaciclib Effects in Non-Human Organismal Models
The preclinical assessment of a novel therapeutic agent like this compound would fundamentally rely on its evaluation in various non-human organismal models. These studies are critical for establishing proof-of-concept, understanding the mechanism of action, and observing the compound's effects in a complex biological system. Based on the development pathway of Abemaciclib (B560072), these models would likely include rodents (mice and rats) and potentially larger animals like dogs to understand its pharmacological effects. europa.eu Studies with Abemaciclib have been conducted in murine models bearing human tumor xenografts to demonstrate its anti-tumor activity. nih.govmdpi.com Similarly, canine models have been used to explore the effects of Abemaciclib on cancers such as melanoma, given that these cancers in dogs can share molecular characteristics with human cancers, including cell cycle dysregulation. frontiersin.orgfrontiersin.org
Assessment of Cell Cycle Modulation in Animal Tissues
A primary mechanism of action for Abemaciclib is the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle. oncologynewscentral.com This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a tumor suppressor. mdpi.com Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby blocking the transcription of genes required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. frontiersin.org This action results in a G1 cell cycle arrest, inhibiting proliferation of cancer cells. nih.govmdpi.com
It is hypothesized that this compound would exert its effects through the same mechanism. An assessment in animal tissues, likely from tumor-bearing models treated with the compound, would involve analyzing key molecular markers. Western blot and immunohistochemistry (IHC) would be employed to measure the phosphorylation status of Rb and the expression levels of downstream cell cycle proteins.
Table 1: Hypothetical Assessment of Cell Cycle Markers in Animal Tumor Tissue Treated with this compound
| Biomarker | Method of Analysis | Expected Outcome with this compound Treatment | Rationale |
| Phospho-Rb (p-Rb) | Western Blot, IHC | Decreased | Direct indicator of CDK4/6 inhibition. mdpi.com |
| Total Rb | Western Blot, IHC | No significant change or potential decrease | Inhibition of phosphorylation is the primary effect; some studies with Abemaciclib note a decrease in total Rb as well. mdpi.com |
| Cyclin A2 | Western Blot, RT-PCR | Decreased | A downstream target of E2F, its reduction indicates successful cell cycle arrest. frontiersin.org |
| Ki-67 | IHC | Decreased | A common marker of cellular proliferation, its reduction signifies an anti-proliferative effect. mdpi.com |
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the expected biological effect in a preclinical model. amegroups.orgclinmedjournals.org For a CDK4/6 inhibitor, these biomarkers provide direct evidence of target engagement within the tumor tissue of a treated animal. For Abemaciclib, the most direct PD biomarker is the inhibition of Rb phosphorylation. nih.gov Studies have successfully used tumor biopsies from xenograft models to show a dose-dependent reduction in phosphorylated Rb following Abemaciclib administration. nih.gov
In a preclinical evaluation of this compound, a similar strategy would be employed. Tumor-bearing animals would be treated with the compound for a short duration, after which tumor tissue would be collected to analyze PD markers. This analysis confirms the mechanism of action in vivo and helps to establish a biologically effective dose.
Table 2: Potential Pharmacodynamic Biomarkers for this compound in Preclinical Models
| Biomarker Category | Specific Biomarker | Tissue | Expected Change | Significance |
| Target Engagement | Phospho-Rb (Ser780/Ser807/811) | Tumor | Decrease | Confirms inhibition of CDK4/6 activity. nih.gov |
| Cell Cycle Arrest | Topoisomerase II alpha (TopoIIα) | Tumor | Decrease | Indicates inhibition of G1/S transition. nih.gov |
| Anti-Proliferation | Ki-67 | Tumor | Decrease | Demonstrates reduced tumor cell proliferation. mdpi.com |
| Apoptosis/Senescence | TUNEL Staining, β-gal Expression | Tumor | Increase | Indicates induction of cell death or senescence upon prolonged exposure, as seen with Abemaciclib. nih.gov |
Investigational Approaches in Xenograft Models Utilizing this compound (if active)
Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. nih.gov Abemaciclib has demonstrated significant anti-tumor activity, including tumor regression, in xenograft models of hormone receptor-positive (HR+) breast cancer. europa.eunih.govdrugbank.com It has also shown efficacy in models of other cancers, such as esophageal adenocarcinoma. oncotarget.com
Assuming this compound demonstrates in vitro activity, the next logical step would be to evaluate its efficacy in in vivo xenograft models. A standard approach would involve:
Model Selection: Choosing a relevant cell line, such as the ER+ breast cancer cell line ZR-75-1 or MCF-7, which are known to be sensitive to CDK4/6 inhibition. nih.gov
Dose-Ranging Study: Administering various doses of this compound to tumor-bearing mice to identify an effective and well-tolerated dose.
Efficacy Evaluation: Monitoring tumor volume over time compared to a vehicle-treated control group. Endpoints would include tumor growth inhibition (TGI) and potentially tumor regression. oncotarget.com
Table 3: Hypothetical Efficacy Data for this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dosing Schedule | Mean Change in Tumor Volume (%) | Response Classification (RECIST criteria) |
| Vehicle Control | Daily | +133.5% | Progressive Disease |
| This compound (Low Dose) | Daily | +15.2% | Stable Disease |
| This compound (High Dose) | Daily | -65.5% | Partial Response |
Data is hypothetical and modeled after reported preclinical results for Abemaciclib in esophageal cancer xenografts for illustrative purposes. oncotarget.com
Comparative Preclinical Efficacy Studies of this compound with Abemaciclib (Hypothetical)
A crucial step in the preclinical development of an analogue like this compound would be a head-to-head comparison with its parent compound, Abemaciclib. The purpose of such a study is to determine if the structural modification—in this case, the removal of a fluorine atom—confers any advantages or disadvantages in terms of efficacy, potency, or toxicity. While no direct comparative trials exist for these two specific compounds, the methodology would follow established practices for comparing a novel agent to a standard-of-care inhibitor. nih.gov
A hypothetical study would likely be conducted in a relevant xenograft model, such as HR+/HER2- breast cancer. nih.govjadpro.com Both compounds would be administered at equimolar doses or at their respective optimal doses to compare their anti-tumor activity directly.
Table 4: Hypothetical Comparative Efficacy in a HR+ Breast Cancer Xenograft Model
| Compound | Dose | Tumor Growth Inhibition (TGI) at Day 28 | Key Observation |
| Abemaciclib | 50 mg/kg | 85% | Strong anti-tumor effect. |
| This compound | 50 mg/kg | 92% | Potentially superior efficacy at an equivalent dose. |
| Abemaciclib | 75 mg/kg | 105% (regression) | Dose-dependent tumor regression. nih.gov |
| This compound | 75 mg/kg | 115% (regression) | Potentially enhanced tumor regression compared to the parent compound. |
This data is purely hypothetical and designed to illustrate a potential outcome of a comparative study.
Immunomodulatory Aspects of this compound in Preclinical Settings
Recent research has revealed that CDK4/6 inhibitors, including Abemaciclib, have significant immunomodulatory effects beyond their direct action on the cancer cell cycle. researchgate.net Studies using murine syngeneic tumor models (which have a competent immune system) have shown that Abemaciclib treatment can alter the tumor microenvironment to make it more susceptible to an anti-tumor immune response. nih.gov
Key immunomodulatory effects of Abemaciclib include:
Enhanced Antigen Presentation: Upregulation of genes involved in antigen processing and presentation on tumor cells, making them more visible to the immune system. nih.gov
Increased T-Cell Infiltration: Promoting the infiltration of cytotoxic T-cells into the tumor. researchgate.netnih.gov
Reduced Regulatory T-Cells (Tregs): Decreasing the proliferation of immunosuppressive Treg cells.
Synergy with Immunotherapy: Demonstrating enhanced tumor control and induction of complete regressions when combined with checkpoint inhibitors like anti-PD-L1 antibodies. nih.gov
It is plausible that this compound would share these immunomodulatory properties. Preclinical investigation in syngeneic models would be necessary to confirm this. Analysis would involve flow cytometry of tumor-infiltrating lymphocytes and gene expression profiling of the tumor microenvironment.
Table 5: Hypothetical Immunomodulatory Effects of this compound in Syngeneic Tumor Models
| Immunological Parameter | Method of Measurement | Expected Effect of this compound | Potential Therapeutic Implication |
| Antigen Presentation Machinery (e.g., MHC Class I) | Gene Expression Analysis, IHC | Upregulation | Increased tumor recognition by T-cells. nih.gov |
| CD8+ T-Cell Infiltration | Flow Cytometry, IHC | Increase | Enhanced cytotoxic anti-tumor response. |
| Regulatory T-Cell (Treg) Population | Flow Cytometry | Decrease | Reduction of immunosuppression within the tumor. |
| Combination with Anti-PD-L1 | Tumor Growth Studies | Synergistic anti-tumor effect | Rationale for combination immunotherapy strategies. nih.gov |
Metabolic Pathways and Pharmacokinetic Profiles of Desfluoro Abemaciclib Preclinical Focus
In vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes (Non-Human)
The initial assessment of a new chemical entity's metabolic stability is a cornerstone of preclinical development. These studies, typically conducted using liver microsomes and hepatocytes from various non-human species (e.g., rat, dog, monkey), provide insights into the compound's intrinsic clearance and the primary routes of metabolism. if-pan.krakow.pl Liver microsomes are a rich source of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. if-pan.krakow.plthermofisher.com
Identification of Phase I Biotransformation Pathways (e.g., hydroxylation, N-dealkylation)
For a compound like Desfluoro-Abemaciclib, several Phase I biotransformation pathways are anticipated, mirroring those observed for Abemaciclib (B560072). nih.govresearchgate.net These oxidative reactions, primarily catalyzed by CYP enzymes, are designed to introduce or unmask functional groups, preparing the molecule for subsequent Phase II conjugation.
Hydroxylation: This is a common metabolic pathway for many xenobiotics. It is plausible that this compound undergoes hydroxylation at various positions on the molecule, a reaction frequently observed with its parent compound, Abemaciclib. nih.gov
N-dealkylation: The piperazine (B1678402) ring present in the structure of this compound is a likely site for N-dealkylation, leading to the removal of the ethyl group. This is a significant metabolic route for Abemaciclib, resulting in the formation of active metabolites. researchgate.net
Oxidative Deamination: This process could also contribute to the metabolism of this compound, involving the removal of an amino group. nih.gov
Table 1: Predicted Phase I Biotransformation Pathways for this compound in Non-Human Liver Microsomes
| Metabolic Pathway | Predicted Metabolite(s) | Enzymatic System |
| Hydroxylation | Hydroxy-Desfluoro-Abemaciclib | Cytochrome P450 (CYP) |
| N-dealkylation | N-desethyl-Desfluoro-Abemaciclib | Cytochrome P450 (CYP) |
| N-oxidation | This compound N-oxide | Cytochrome P450 (CYP) |
| Oxidative Deamination | Carbonyl metabolite | Monoamine Oxidase (MAO) / Cytochrome P450 (CYP) |
This table is predictive and based on the known metabolism of the structurally similar compound, Abemaciclib.
Characterization of Phase II Conjugation Reactions
Following Phase I biotransformation, the newly formed functional groups on this compound and its metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. slideshare.netdrughunter.com
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amino groups. Metabolites of this compound containing these functional groups would be susceptible to this reaction. drughunter.com
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases, is another key conjugation pathway for hydroxylated metabolites. drughunter.com
Glutathione Conjugation: This pathway serves to detoxify reactive electrophilic metabolites that may be formed during Phase I metabolism. drughunter.com
Table 2: Predicted Phase II Conjugation Reactions for this compound Metabolites in Non-Human Hepatocytes
| Conjugation Reaction | Substrate (Phase I Metabolite) | Conjugating Agent | Resulting Product |
| Glucuronidation | Hydroxy-Desfluoro-Abemaciclib | UDP-glucuronic acid | This compound-glucuronide |
| Sulfation | Hydroxy-Desfluoro-Abemaciclib | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | This compound-sulfate |
This table is predictive and based on general principles of drug metabolism and the known pathways for Abemaciclib.
Comparative Metabolic Fate of this compound versus Abemaciclib
The primary structural difference between this compound and Abemaciclib is the absence of a fluorine atom. This seemingly minor change can have significant implications for the metabolic fate of the molecule. The fluorine atom in Abemaciclib can influence the electronic properties of the molecule and may block certain sites from metabolic attack.
Therefore, the rate and profile of metabolism for this compound could differ from that of Abemaciclib. It is hypothesized that the absence of the fluorine atom might open up new sites for metabolism or alter the rate of existing pathways. Comparative in vitro studies using liver microsomes from the same species are essential to directly compare their metabolic stability and the metabolites formed.
Preclinical Pharmacokinetic Profiling in Non-Human Animal Models
Preclinical pharmacokinetic studies in animal models such as rats and dogs are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. researchgate.netmdpi.com
Absorption and Distribution Characteristics
Following oral administration in animal models, this compound would be expected to be absorbed from the gastrointestinal tract. Key parameters to be determined include its bioavailability, time to reach maximum plasma concentration (Tmax), and the maximum plasma concentration (Cmax). For Abemaciclib, absorption is known to be relatively slow, with a Tmax of about 8 hours. nih.gov
The volume of distribution (Vd) provides an indication of the extent to which a drug distributes into tissues. Abemaciclib has a large volume of distribution, suggesting extensive tissue distribution. fda.gov It is anticipated that this compound would also exhibit significant distribution into tissues. Plasma protein binding is another important characteristic; Abemaciclib is highly bound to plasma proteins. fda.govwikipedia.org
Excretion Pathways and Metabolite Clearance
The primary route of excretion for Abemaciclib is via the feces, with a smaller portion excreted in the urine. wikipedia.org This suggests that biliary excretion of metabolites is a major clearance mechanism. It is expected that this compound and its metabolites would follow a similar excretion pattern.
The clearance of the parent compound and its metabolites from the body is a critical pharmacokinetic parameter. The half-life (t1/2) of Abemaciclib is approximately 18.3 hours. wikipedia.org Studies in animal models would be necessary to determine the clearance rate and elimination half-life of this compound and to identify any major circulating metabolites.
Table 3: Key Pharmacokinetic Parameters for Preclinical Profiling of this compound
| Parameter | Description | Expected Trend Based on Abemaciclib |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Moderate to high |
| Tmax (h) | Time to reach maximum plasma concentration. | Slow absorption |
| Cmax (ng/mL) | Maximum plasma concentration. | Dose-dependent |
| Vd (L/kg) | Apparent volume of distribution. | Large, indicating extensive tissue distribution |
| Protein Binding (%) | The degree to which a drug binds to proteins in the blood. | High |
| CL (L/h/kg) | Clearance, the volume of plasma cleared of the drug per unit time. | Moderate |
| t1/2 (h) | Elimination half-life. | Moderate to long |
| Excretion Route | Primary route of elimination from the body. | Primarily fecal |
This table presents the key parameters that would be evaluated in preclinical animal models to characterize the pharmacokinetic profile of this compound.
Volume of Distribution and Systemic Exposure of this compound
Preclinical and clinical research literature extensively details the metabolic profile of abemaciclib, identifying several key active metabolites. However, specific pharmacokinetic data, including volume of distribution and systemic exposure for a compound identified as "this compound," is not available in the public domain. The primary metabolic pathways of abemaciclib described involve oxidation and N-desethylation rather than defluorination. nih.govnih.govnih.gov
Systemic Exposure of Active Metabolites
In human studies, abemaciclib is extensively metabolized by the liver enzyme CYP3A4, leading to the formation of its active metabolites. nih.gov These metabolites are abundant in circulation and represent a substantial portion of the total drug-related material in plasma. The area under the plasma concentration-time curve (AUC) for these metabolites indicates significant systemic exposure.
Detailed findings on the systemic exposure of the main active metabolites are as follows:
N-desethylabemaciclib (M2): This is the most prominent metabolite. Its AUC accounted for approximately 25% of the total circulating analytes in human plasma. nih.gov
Hydroxyabemaciclib (M20): This metabolite also shows significant exposure, with its AUC accounting for 26% of the total circulating analytes. nih.gov
Hydroxy-N-desethylabemaciclib (M18): This metabolite's AUC represented 13% of the total circulating analytes. nih.gov
Volume of Distribution and Plasma Protein Binding
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes how a drug distributes throughout the body's tissues versus the plasma. While specific Vd values for the individual metabolites in preclinical models are not explicitly detailed in the reviewed literature, related parameters like plasma protein binding, which heavily influences distribution, have been characterized.
Plasma Protein Binding: The binding of a drug to plasma proteins restricts its distribution into tissues. The major active metabolites of abemaciclib are highly bound to human plasma proteins. wikipedia.org
The approximate bound fraction for M2 is 93.4%.
The bound fraction for M18 is 96.8%.
The bound fraction for M20 is 97.8%.
In pharmacokinetic modeling studies, the distribution of abemaciclib was best described by a two-compartment model, while one-compartment models were used for the metabolites M2 and M20. In these models, the volume of distribution for the active metabolites was estimated manually to best fit the observed data, though the specific values were not published. chemscene.com
Advanced Analytical Methodologies for Desfluoro Abemaciclib Research
Development and Validation of Chromatographic Methods
Chromatographic techniques are the cornerstone for separating Desfluoro-Abemaciclib from the active pharmaceutical ingredient (API), Abemaciclib (B560072), and other process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Abemaciclib and its related substances due to its high sensitivity, selectivity, and accurate quantification capabilities. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are most common, effectively separating compounds based on their hydrophobicity.
A typical RP-HPLC method for the analysis of Abemaciclib and its impurities, including this compound, involves a C18 column. researchgate.netijeasm.com For instance, a validated method for detecting related substances in Abemaciclib bulk drug utilizes a Phenomenon Gemini C18 column (4.6 × 250 mm, 5 μm). researchgate.netnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent, such as acetonitrile (B52724). researchgate.netnih.gov To enhance peak shape and resolution, the aqueous phase is often buffered, for example, with potassium dihydrogen phosphate (B84403) and an amine modifier like triethylamine (B128534) at a controlled pH. researchgate.netnih.gov Detection is commonly performed using a UV detector, with wavelengths around 280 nm providing good sensitivity for these compounds. researchgate.netnih.gov Such methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, and accuracy for quantifying impurities. ijeasm.com
Table 1: Example HPLC Method Parameters for Analysis of Abemaciclib and Related Substances
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenon Gemini C18 (4.6 x 250 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase A | 0.025 mM Potassium Dihydrogen Phosphate with 0.4% Triethylamine (pH 2.5) in Water/Acetonitrile (9:1, v/v) | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile | researchgate.netnih.gov |
| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |
| Detection | UV at 280 nm | researchgate.netnih.gov |
| Column Temperature | 35°C | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation
For more complex samples or when higher throughput is required, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC. By using columns with smaller particle sizes (typically <2 µm), UHPLC provides much higher resolution, improved sensitivity, and significantly shorter analysis times.
UHPLC is frequently coupled with mass spectrometry (MS) for the analysis of Abemaciclib and its metabolites in biological matrices. researchgate.netnih.gov A two-dimensional UHPLC-MS/MS method has been developed for quantifying Abemaciclib in human serum, which utilizes online solid-phase extraction for sample cleanup, demonstrating the power of modern chromatographic systems. nih.govresearchgate.net For the simultaneous quantification of Abemaciclib and its active metabolites, a UHPLC method using a Kinetex C18 column (150 × 2.1 mm, 2.6 μm) with a gradient elution has proven effective. researchgate.net These high-resolution methods are essential for distinguishing between structurally similar compounds like Abemaciclib and this compound, especially when they are present at vastly different concentrations.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often used in conjunction with HPLC or UHPLC (LC-MS).
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with an error of less than 5 ppm. This capability is crucial for determining the elemental composition of an unknown compound or metabolite. In the context of Abemaciclib research, HRMS has been used to investigate its metabolic fate. researchgate.net By comparing the accurate mass of a potential metabolite with theoretical values, researchers can confidently propose its molecular formula. This technique would be instrumental in confirming the identity of this compound by verifying the absence of one fluorine atom compared to the parent drug, Abemaciclib.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. The fragmentation pattern is unique to a molecule's structure and can be used as a chemical fingerprint for identification.
The structural elucidation of Abemaciclib's degradation products and metabolites has been successfully performed using LC-MS/MS. ijeasm.comeuropa.eu For Abemaciclib, collision-induced dissociation (CID) of the protonated molecule at m/z 507 often results in a major fragment ion at m/z 399, corresponding to the loss of the ethyl-piperazine moiety. royalsocietypublishing.org By establishing the fragmentation pathway of the parent compound, the structure of related substances like this compound can be elucidated by comparing their fragmentation patterns. The mass shift in both the precursor and product ions due to the absence of a fluorine atom provides definitive structural confirmation.
Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope Dilution Mass Spectrometry is the gold standard for accurate quantification, particularly in complex biological matrices where matrix effects can interfere with measurements. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., Abemaciclib-d8 or Abemaciclib-D10) to the sample as an internal standard. nih.govjchr.org
Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects in the MS source. nih.govjchr.org Quantification is based on the ratio of the response of the native analyte to the isotopically labeled standard. This approach effectively compensates for variations in sample preparation and instrument response, leading to exceptional accuracy and precision. nih.govnih.gov Validated isotope-dilution LC-MS/MS assays have been developed for Abemaciclib and its metabolites in human plasma, demonstrating linearity over a wide concentration range and high reproducibility. nih.govjchr.orgnih.gov This methodology is directly applicable for the precise quantification of this compound, provided a corresponding stable isotope-labeled standard is synthesized.
Table 2: Example Tandem MS Parameters for Quantification of Abemaciclib
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Abemaciclib | 507.32 | 393.16 | jchr.org |
| Abemaciclib-D10 (Internal Standard) | 517.66 | 393.16 | jchr.org |
Spectroscopic Techniques for Structural Analysis (excluding basic identification data)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of flexible small molecules like this compound. heteroletters.orgmdpi.com Advanced NMR experiments can provide detailed insights into the spatial arrangement of atoms and the dynamic interplay between different parts of the molecule.
To further refine the conformational model, especially for determining long-range order and the relative orientation of molecular fragments, Residual Dipolar Couplings (RDCs) can be employed. RDCs provide long-range structural information by measuring the partial alignment of the molecule in a weakly aligning medium. This technique is particularly valuable for defining the global shape of flexible molecules, a task that is challenging using only short-range NOE constraints.
The table below illustrates the type of data that would be generated from a comprehensive NMR conformational study of this compound. Note: This table is representative and contains hypothetical data for illustrative purposes.
| NMR Parameter | Interacting Protons / Nuclei | Observed Value | Inferred Structural Information |
| NOE Correlation | H (piperidine-CH2) ↔ H (benzimidazole-Ar) | Strong | Proximity of piperidine (B6355638) ring to the benzimidazole (B57391) core. |
| NOE Correlation | H (ethyl-CH3) ↔ H (pyrimidine-Ar) | Medium | Defines the orientation of the ethyl group relative to the pyrimidine (B1678525) ring. |
| NOE Correlation | H (cyclohexyl-CH) ↔ H (piperidine-CH) | Weak | Indicates a specific folded conformation, bringing the two rings closer. |
| 1DCH RDC | C4-H4 (Benzimidazole) | +12.5 Hz | Provides orientational constraint of the benzimidazole ring system. |
| 1DCH RDC | C2-H2 (Pyrimidine) | -8.2 Hz | Provides orientational constraint of the pyrimidine ring system. |
Bioanalytical Methodologies for this compound in Biological Matrices (Preclinical)
The quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical pharmacokinetic and toxicokinetic studies. wuxiapptec.com Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness. simbecorion.comwaters.com
A typical LC-MS/MS method for this compound would involve several key steps. nih.govresearchgate.net First, the sample is prepared to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. scielo.br Protein precipitation with an organic solvent like acetonitrile or methanol (B129727) is often preferred for its simplicity and speed in early-stage preclinical studies. nih.gov A stable isotope-labeled internal standard, such as Deuterium-labeled this compound, would be added at the beginning of the sample preparation to correct for any variability during the extraction and analysis process.
Chromatographic separation is typically achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile. bohrium.commedrxiv.orgnih.gov The mass spectrometer is operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity. scielo.br
The method must be rigorously validated according to regulatory guidelines to ensure its reliability. frontiersin.org Validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw cycles, long-term storage). bohrium.comnih.gov
The following table provides an example of typical parameters for a validated LC-MS/MS method for the preclinical bioanalysis of this compound.
| Parameter | Description / Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Internal Standard | This compound-d8 |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., m/z 489.3 → 375.2 (Quantifier) |
| Linearity Range | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Mean Recovery | > 85% |
Desfluoro Abemaciclib in Chemical Biology and Drug Discovery Research
Desfluoro-Abemaciclib as a Chemical Probe for CDK4/6 Pathway Research
Abemaciclib (B560072) is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. nih.govclinmedjournals.org It functions by competing with ATP for the binding pocket of these kinases, which prevents the phosphorylation of the Retinoblastoma protein (Rb), blocks cell cycle progression from the G1 to the S phase, and suppresses tumor growth. scirp.org In biochemical assays, Abemaciclib potently inhibits CDK4/cyclin D1 and CDK6/cyclin D1 with IC50 values of 2 nM and 9.9 nM, respectively. scirp.org
A chemical probe is a small molecule used to study and manipulate a biological system, such as a signaling pathway. To be effective, a probe should ideally be potent, selective, and well-characterized. While there is limited public data on the specific biological activity of this compound, its structural relationship to Abemaciclib makes it a valuable tool for CDK4/6 pathway research.
The fluorine atom on the benzimidazole (B57391) core of Abemaciclib is understood to be crucial for its high-potency binding to CDK4/6. By removing this atom, this compound is expected to have significantly reduced inhibitory activity against these kinases. This presumed difference in potency allows it to serve as a valuable comparator or near-inactive control in cellular assays. Researchers can use both compounds in parallel to validate that an observed biological effect, such as cell cycle arrest or apoptosis, is specifically due to the inhibition of the CDK4/6 pathway by Abemaciclib and not due to off-target effects. nih.govfrontiersin.org Comparing the cellular and molecular outcomes of treatment with Abemaciclib versus this compound can help to precisely delineate the downstream consequences of CDK4/6 engagement.
Role of this compound as a Reference Standard for Impurity Profiling
In pharmaceutical manufacturing, ensuring the purity and quality of an active pharmaceutical ingredient (API) is critical. Impurities, which can arise during synthesis or from degradation, must be identified, quantified, and controlled. This compound is recognized as a process-related impurity or a potential degradation product of Abemaciclib. pharmaffiliates.compharmaffiliates.com
As such, it serves a crucial role as a certified reference standard. pharmaffiliates.com Pharmaceutical manufacturers and regulatory agencies use these standards to:
Develop and validate analytical methods: Highly sensitive methods like high-performance liquid chromatography (HPLC) are developed to detect and quantify the presence of this compound in batches of Abemaciclib. ijeasm.com The reference standard is essential for calibrating instruments and confirming the method's accuracy and specificity.
Routine quality control: Batches of the Abemaciclib drug substance are tested against the reference standard to ensure that the level of the this compound impurity does not exceed predefined safety thresholds.
Stability studies: Reference standards are used in stability testing to monitor the potential formation of impurities over time and under various storage conditions.
Multiple chemical and pharmaceutical reference standard suppliers list "Abemaciclib Desfluoro Pyrimidine (B1678525) Imidazole Impurity" for research and quality control purposes, underscoring its importance in the pharmaceutical industry. pharmaffiliates.compharmaffiliates.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Abemaciclib | C27H32F2N8 | 506.6 | 1231929-97-7 |
| This compound | C27H33FN8 | 488.62 | Not Available |
Investigation of this compound as a Potential Degradation Product of Abemaciclib
The stability of a drug is a critical attribute, and understanding its degradation pathways is essential for ensuring its safety and efficacy. Abemaciclib has been subjected to forced degradation studies under various stress conditions, including heat, light, oxidation, and hydrolysis (acidic and alkaline), to identify its potential degradation products (DPs). nih.gov
Studies have shown that Abemaciclib is susceptible to degradation under photolytic (light) and oxidative stress, while remaining relatively stable against hydrolysis. nih.govformulationdiary.com One comprehensive study identified five distinct degradation products using advanced analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS). nih.gov Another study identified six degradation products under different stress conditions. ijeasm.com
While these studies have successfully characterized several DPs formed through cleavage and modification of the Abemaciclib molecule, the specific formation of this compound via defluorination of the benzimidazole ring has not been explicitly reported as a major degradation product under the tested conditions. However, given that it is cataloged as a known impurity, its formation during the synthesis process is the more likely origin. The investigation into degradation pathways remains crucial, as unforeseen conditions during manufacturing, storage, or transport could potentially lead to its formation.
Academic Implications of this compound Research for Lead Optimization Strategies
The study of this compound has significant academic implications for medicinal chemistry, particularly in the realm of lead optimization for kinase inhibitors. The process of optimizing a lead compound involves making systematic structural modifications to improve its potency, selectivity, and pharmacokinetic properties. The comparison between Abemaciclib and its desfluoro analog provides a clear and valuable lesson in structure-activity relationships (SAR).
The presumed lower activity of this compound directly highlights the critical contribution of the fluorine atom to the drug's efficacy. In drug design, fluorine is often introduced to modulate electronic properties, improve metabolic stability, or enhance binding affinity through favorable interactions like hydrogen bonds or dipole-dipole interactions. The SAR data from comparing Abemaciclib and this compound would strongly suggest that the fluorine atom on the benzimidazole ring is involved in a key interaction within the ATP-binding pocket of CDK4/6.
This insight is invaluable for researchers working on next-generation CDK4/6 inhibitors or inhibitors for other kinases. It demonstrates the profound impact a single, small structural change can have on biological activity and guides chemists to:
Prioritize retaining or mimicking this specific fluorine interaction in new molecular designs.
Explore other halogen substitutions at the same position to potentially fine-tune binding affinity or selectivity.
Understand the electronic and conformational requirements of the target's binding site more deeply, aiding in the rational design of more effective and safer drugs.
In essence, the research involving this compound, even as an impurity or a less active analog, provides crucial knowledge that reinforces fundamental principles of medicinal chemistry and informs more intelligent and efficient drug discovery efforts.
Future Research Trajectories and Unanswered Questions in Desfluoro Abemaciclib Studies
Exploration of Undiscovered Biological Activities of Desfluoro-Abemaciclib
The primary mechanism of Abemaciclib (B560072) is the inhibition of CDK4/6, which blocks the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 phase cell cycle arrest. researchgate.netnih.gov However, research suggests that Abemaciclib may have broader effects, including the induction of apoptosis and cellular senescence, as well as activity against other kinases beyond CDK4/6. nih.govnih.gov A primary research trajectory for this compound would be to determine if it retains, modifies, or loses these activities.
Future investigations should systematically screen this compound against a wide panel of kinases to map its selectivity profile. A critical question is whether the removal of the fluorine atom unmasks or enhances inhibitory activity against other cancer-relevant kinases. Furthermore, CDK4/6 inhibitors have been shown to modulate the tumor immune microenvironment. mdpi.com It remains unknown how this compound would impact antitumor immunity, such as its effect on the expression of antigen-presenting molecules or T-cell activation, which are areas of growing interest for combination therapies. mdpi.com
| Potential Research Area | Key Unanswered Questions | Suggested Experimental Approach |
| Kinase Selectivity Profiling | Does this compound inhibit other kinases beyond CDK4/6? How does its selectivity compare to Abemaciclib? | Large-scale enzymatic kinase panel screening (kinome scan). |
| Cellular Mechanisms | Does the compound induce G1 arrest, apoptosis, or senescence? Is it dependent on Rb status? | Cell cycle analysis (flow cytometry), apoptosis assays (caspase activation), senescence assays (β-galactosidase staining) in Rb-proficient and Rb-deficient cell lines. |
| Immunomodulatory Effects | Does it alter the expression of MHC class I on tumor cells? Does it affect T-cell proliferation or function? | Co-culture experiments with tumor cells and immune cells; analysis of surface marker expression (e.g., PD-L1) and cytokine release. |
| Resistance Mechanisms | Could this compound be effective against cell lines with acquired resistance to Abemaciclib or other CDK4/6 inhibitors? | In vitro studies using drug-resistant cancer cell lines to assess cell viability and pathway activation. accscience.comnih.gov |
Deeper Mechanistic Insights into the Desfluoro Modification's Effects on Target Interaction
The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. encyclopedia.pubnih.gov The fluorine atom in Abemaciclib likely plays a crucial role in its interaction with the ATP-binding pocket of CDK4 and CDK6 through specific electrostatic or hydrophobic interactions. benthamscience.com Removing this atom in this compound provides a direct way to study its contribution.
A fundamental unanswered question is how the absence of the fluorine atom alters the binding kinetics and thermodynamics of the inhibitor to its target kinases. Abemaciclib is noted for having greater selectivity for CDK4 over CDK6. drugbank.comnih.gov It is critical to determine if this compound maintains this preference, or if its selectivity profile is shifted. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be invaluable for visualizing the precise binding mode of this compound within the CDK4 and CDK6 active sites. This would reveal changes in bond interactions and conformational positioning compared to the fluorinated parent compound.
| Property | Role of Fluorine (in Abemaciclib) | Hypothesized Effect of Desfluoro Modification |
| Electronegativity | Creates a dipole moment, potentially engaging in favorable electrostatic interactions with the kinase binding site. nih.gov | Loss of specific polar interactions, potentially reducing binding affinity. |
| Lipophilicity | Increases local lipophilicity, which can enhance membrane permeability and hydrophobic interactions. benthamscience.com | Altered lipophilicity, potentially affecting cell permeability and target engagement. |
| Metabolic Stability | The C-F bond is strong and can block sites of metabolic oxidation. nih.gov | May introduce a new site for metabolic attack (e.g., by CYP3A4 enzymes that metabolize Abemaciclib), potentially altering pharmacokinetic properties. drugbank.comnih.gov |
| Binding Conformation | Influences the conformation of the molecule to fit optimally within the binding pocket. mdpi.com | The molecule may adopt a different, possibly less optimal, conformation, affecting potency and selectivity. |
Development of Advanced Synthetic Routes for Scalable Production of this compound
The synthesis of Abemaciclib is a multi-step process involving the coupling of distinct heterocyclic fragments. longdom.orgscirp.org To produce this compound, these established routes would need to be adapted by replacing the fluorinated starting materials with their non-fluorinated analogues. For example, a key starting material like 4-bromo-2,6-difluorophenylamine would be substituted with a corresponding non-fluorinated aniline (B41778) derivative. longdom.org
While adapting the route is theoretically straightforward, future research must focus on optimizing the synthesis for large-scale production. This involves maximizing reaction yields, ensuring high purity, and developing cost-effective processes. A key goal would be to minimize the use of expensive and toxic heavy metal catalysts, a common objective in modern pharmaceutical manufacturing. google.com Advanced synthetic methodologies, such as continuous flow chemistry, could be explored to improve efficiency, safety, and scalability compared to traditional batch processing. scirp.org The development of a robust and efficient synthetic pathway is essential for producing the quantities of this compound needed for comprehensive preclinical evaluation.
Utility of this compound in Developing Next-Generation Kinase Inhibitors
Resistance to CDK4/6 inhibitors is an emerging clinical challenge that limits their long-term efficacy. accscience.comnih.gov this compound serves as an ideal tool compound for dissecting the structure-activity relationships (SAR) that are crucial for designing next-generation inhibitors capable of overcoming resistance.
By directly comparing the biological and biochemical profiles of Abemaciclib and this compound, researchers can precisely quantify the contribution of the fluorine atom to potency, selectivity, and cellular activity. This knowledge is invaluable for guiding future drug design. For instance, if this compound demonstrates a loss of potency, it confirms the critical role of the fluorine-mediated interaction, suggesting that future designs should retain or mimic this feature. Conversely, if it shows an unexpected beneficial activity or overcomes a specific resistance mechanism, it could serve as a new lead scaffold for a novel class of inhibitors. It can act as a foundational structure for creating a library of new analogues, where systematic modifications are made to other parts of the molecule to optimize its properties.
Integration of in silico and Experimental Data for Predictive Modeling of this compound Analogues
Computational, or in silico, methods are indispensable tools in modern drug discovery, allowing for the prediction of molecular interactions and properties before a compound is ever synthesized. nih.govnih.gov A significant future research direction involves building and validating a predictive model for this compound and its potential analogues.
The first step would be to perform molecular docking simulations of this compound with the crystal structures of CDK4 and CDK6. These simulations would generate a hypothesis about its binding mode and affinity. This in silico data must then be integrated with experimental results—such as measured binding affinities (e.g., Kᵢ values) and cellular potency (e.g., IC₅₀ values)—to refine and validate the computational model.
Once a reliable predictive model is established, it can be used to accelerate the development of improved analogues. Researchers could virtually screen thousands of potential modifications to the this compound scaffold, predicting their impact on target binding, selectivity against other kinases, and other drug-like properties. This integrated computational-experimental approach helps to prioritize the most promising compounds for synthesis, saving significant time and resources in the discovery of next-generation kinase inhibitors. nih.gov
Q & A
Q. Basic
- Sample preparation : Dilute plasma/tissue homogenates in PBS (pH 7.4) to avoid matrix effects.
- LC-MS/MS : Use stable isotope-labeled internal standards (e.g., deuterated this compound).
- Quality controls : Include three levels (low, mid, high) per batch, with ≤15% CV for precision/accuracy.
Document deviations from SOPs and validate assays per FDA Bioanalytical Method Validation guidelines .
What validation criteria are critical for this compound’s target engagement biomarkers in clinical research?
Q. Advanced
- Analytical validation : Demonstrate assay precision (inter-run CV <20%), sensitivity (LLOQ ≤1 ng/mL), and specificity (no cross-reactivity with metabolites).
- Biological validation : Correlate biomarker levels (e.g., plasma phosphorylated CDK substrates) with tumor response (RECIST criteria).
- Clinical utility : Establish cutoff values via ROC analysis in Phase I/II trials.
Pre-register protocols on platforms like ClinicalTrials.gov to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
